molecular formula C19H17N5O2 B11335733 3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11335733
M. Wt: 347.4 g/mol
InChI Key: NNBCFVOKBGOROQ-UHFFFAOYSA-N
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Description

3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with trimethyl groups and a tetrazole moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Tetrazole Moiety: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions, followed by coupling with the benzofuran core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzofurans.

Scientific Research Applications

3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Trimethyl-1-benzofuran-2-carboxamide: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity.

    N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide: Lacks the trimethyl groups, which may affect its pharmacokinetic properties.

Uniqueness

3,4,6-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of both trimethyl groups and a tetrazole ring, providing a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N5O2/c1-11-8-12(2)17-13(3)18(26-16(17)9-11)19(25)21-14-4-6-15(7-5-14)24-10-20-22-23-24/h4-10H,1-3H3,(H,21,25)

InChI Key

NNBCFVOKBGOROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C)C

Origin of Product

United States

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